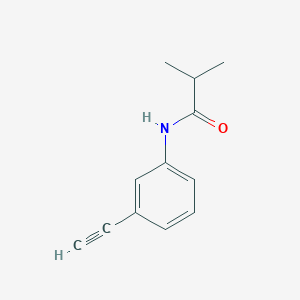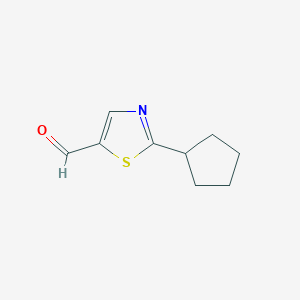
2-Cyclopentylthiazole-5-carbaldéhyde
Vue d'ensemble
Description
2-Cyclopentylthiazole-5-carbaldehyde is a chemical compound that belongs to the thiazole family. It is characterized by a yellowish liquid appearance and has the molecular formula C9H11NOS. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Applications De Recherche Scientifique
2-Cyclopentylthiazole-5-carbaldehyde is widely used in scientific research due to its diverse applications. Some of its notable applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Pharmacokinetics
- CTC is soluble in ethanol, methanol, chloroform, and ethyl acetate but insoluble in water. Its distribution within the body and tissue compartments requires further study. Details about its metabolism are currently unavailable. The compound’s excretion pathways remain uncharacterized.
Analyse Biochimique
Biochemical Properties
2-Cyclopentylthiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic and nucleophilic substitution reactions, which are crucial for its biochemical activity . It interacts with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiazole-containing compounds. The interaction between 2-Cyclopentylthiazole-5-carbaldehyde and thiazole synthase is characterized by the formation of a covalent bond, which facilitates the enzyme’s catalytic activity .
Cellular Effects
2-Cyclopentylthiazole-5-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases . This compound also impacts gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . Additionally, 2-Cyclopentylthiazole-5-carbaldehyde affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopentylthiazole-5-carbaldehyde involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 2-Cyclopentylthiazole-5-carbaldehyde can modulate gene expression by binding to DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopentylthiazole-5-carbaldehyde can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term studies have shown that 2-Cyclopentylthiazole-5-carbaldehyde can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Cyclopentylthiazole-5-carbaldehyde vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Cyclopentylthiazole-5-carbaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it can enhance the activity of enzymes involved in the biosynthesis of thiazole-containing compounds, thereby increasing the production of these metabolites .
Transport and Distribution
The transport and distribution of 2-Cyclopentylthiazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of 2-Cyclopentylthiazole-5-carbaldehyde in target tissues, enhancing its biochemical effects .
Subcellular Localization
2-Cyclopentylthiazole-5-carbaldehyde exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes . The subcellular localization of 2-Cyclopentylthiazole-5-carbaldehyde is essential for its role in regulating cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylthiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the transformation of (2-Cyclopentylthiazol-5-yl)methanol . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the conversion.
Industrial Production Methods
While specific industrial production methods for 2-Cyclopentylthiazole-5-carbaldehyde are not widely documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This often involves scaling up the reaction conditions and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentylthiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
2-Cyclopentylthiazole-5-carbaldehyde can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- 2-Cyclopentylthiazole-4-carbaldehyde
- 2-Cyclopentylthiazole-5-methanol
- 2-Cyclopentylthiazole-5-carboxylic acid
Compared to these compounds, 2-Cyclopentylthiazole-5-carbaldehyde is unique due to its specific structural features and reactivity, which make it suitable for particular applications in scientific research and industry .
Propriétés
IUPAC Name |
2-cyclopentyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-6-8-5-10-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSFYFKOLMWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


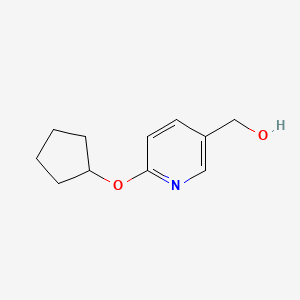
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)

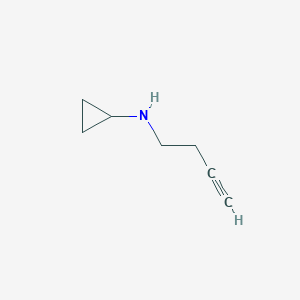
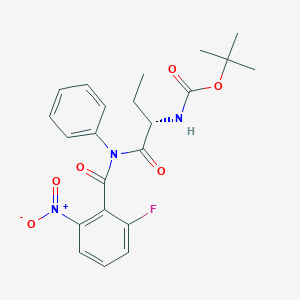

![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
amine](/img/structure/B1453553.png)

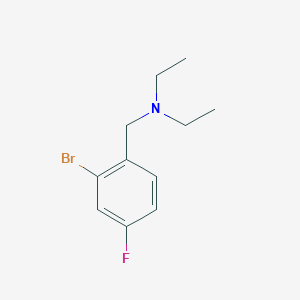

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)

